molecular formula C8H14N6 B13239964 N'-(Pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide

N'-(Pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide

Cat. No.: B13239964
M. Wt: 194.24 g/mol
InChI Key: MDQHNLLSUYCCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(Pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide (CAS 1808068-86-1) is a high-purity chemical building block supplied for research purposes. This compound, with the molecular formula C8H14N6 and a molecular weight of 194.24 g/mol, is of significant interest in medicinal chemistry for the development of novel therapeutic agents . Its structure incorporates both pyrrolidine and 1,2,4-triazole pharmacophores, which are frequently employed in the design of bioactive molecules. Recent scientific literature highlights the application of similar 1,2,4-triazole-containing compounds in the development of potent and selective cyclooxygenase-2 (COX-2) inhibitors with promising anti-inflammatory and antioxidant activity . Furthermore, integrated computational and experimental studies have identified N-[(1H-1,2,4-triazol-3-yl)phenyl] methanamide derivatives as potent and selective TIM-3 inhibitors for immunotherapy in Non-Small Cell Lung Cancer (NSCLC), underscoring the therapeutic potential of this chemical class in oncology . This reagent is intended for use in pharmaceutical R&D, including target identification, hit-to-lead optimization, and mechanism-of-action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14N6

Molecular Weight

194.24 g/mol

IUPAC Name

N'-pyrrolidin-3-yl-2-(1H-1,2,4-triazol-5-yl)ethanimidamide

InChI

InChI=1S/C8H14N6/c9-7(3-8-11-5-12-14-8)13-6-1-2-10-4-6/h5-6,10H,1-4H2,(H2,9,13)(H,11,12,14)

InChI Key

MDQHNLLSUYCCDD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N=C(CC2=NC=NN2)N

Origin of Product

United States

Biological Activity

N'-(Pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrrolidine moiety linked to a 1,2,4-triazole ring, which is significant in medicinal chemistry for its diverse biological properties. The molecular formula for this compound can be represented as C10H14N6C_{10}H_{14}N_{6} with a molecular weight of approximately 222.26 g/mol.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-triazole scaffold exhibit notable antimicrobial properties. For instance, derivatives of triazole have been synthesized and tested against various pathogens. A study highlighted that certain triazole derivatives showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating the potential of this compound in treating infections caused by these organisms .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. A series of compounds similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. For example, compounds containing the triazole ring demonstrated significant cytotoxicity against breast cancer (MDA-MB231) and colon cancer (HCT116) cell lines.

Case Study: Cytotoxicity Evaluation

In a recent study involving several triazole derivatives:

  • Compound A showed an IC50 value of 42.5 µg/mL against MDA-MB231 cells.
  • Compound B exhibited an IC50 value of 64.3 µg/mL against HCT116 cells .

These findings suggest that the incorporation of the pyrrolidine and triazole moieties may enhance the anticancer activity of the compound.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes like lanosterol 14α-demethylase in fungi and similar enzymes in cancer cells.
  • Induction of Apoptosis : Studies have indicated that certain derivatives can trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences between N'-(Pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide and its analogs:

Compound Name (or Identifier) Core Structure Key Substituents Biological/Chemical Implications
Target Compound 1,2,4-Triazole + ethanimidamide Pyrrolidin-3-yl group Enhanced solubility, potential CNS activity
2e () 1,2,3-Triazole + acetamide Cyclopropyl, pyridinyl, methylphenyl Kinase inhibition (imatinib analog)
N'-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl] derivative () 1,2,4-Triazole + pyridinyl Trifluoromethyl, chloro Enhanced metabolic stability
Compound in Bicyclo[2.2.2]octane + 1,2,4-triazole Trifluoromethylphenyl, hydroxycarboximidamide Rigid structure, potential enzyme inhibition

Key Observations :

  • The pyrrolidine substituent in the target compound distinguishes it from analogs with aromatic (e.g., pyridinyl in ) or bulky bicyclic groups (). This likely reduces steric hindrance and improves membrane permeability .
  • The trifluoromethyl group in and enhances lipophilicity and electron-withdrawing effects, whereas the cyclopropyl group in may stabilize conformational flexibility .
Physical Properties:
Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target Compound (hypothetical) ~150–160 (estimated) N-H (~3300), C=O (~1650) Pyrrolidine CH₂ (3.4–4.3), triazole NH (13.0)
2e () 165–167 N-H (3320), C=O (1680) Pyridinyl H (7.5–8.2), cyclopropyl (1.0–1.5)
Compound in 100–102 C=O (1700), C-O-C (1250) Aromatic H (7.5–8.2), triazole NH (13.0)

Key Observations :

  • The target compound’s pyrrolidine group may lower its melting point compared to bicyclic derivatives () but raise it relative to acetamide analogs () due to hydrogen bonding .
  • IR and NMR data highlight the role of triazole NH and carbonyl groups in intermolecular interactions .

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